molecular formula C24H27N5O3S2 B11048800 methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11048800
M. Wt: 497.6 g/mol
InChI Key: HIRGPBLXOYNTAI-UHFFFAOYSA-N
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Description

Methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a triazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

The synthesis of methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an alkyne.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur-containing reagent.

    Coupling Reactions: The various rings are then coupled together through a series of condensation and substitution reactions to form the final compound.

Industrial production methods for this compound would involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

Methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique structure and potential biological activity. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds containing the triazole ring, which are known for their antimicrobial and antifungal properties.

    Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in pharmaceuticals and agrochemicals.

    Thiophene Derivatives: Compounds containing the thiophene ring, which are used in the development of organic semiconductors and other materials.

Properties

Molecular Formula

C24H27N5O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

methyl 2-[[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H27N5O3S2/c1-3-13-29-21(16-9-8-12-25-14-16)27-28-24(29)33-15-19(30)26-22-20(23(31)32-2)17-10-6-4-5-7-11-18(17)34-22/h3,8-9,12,14H,1,4-7,10-11,13,15H2,2H3,(H,26,30)

InChI Key

HIRGPBLXOYNTAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CSC3=NN=C(N3CC=C)C4=CN=CC=C4

Origin of Product

United States

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